molecular formula C9H12ClFN2O B1378633 N-(2-aminoethyl)-2-fluorobenzamide hydrochloride CAS No. 152535-13-2

N-(2-aminoethyl)-2-fluorobenzamide hydrochloride

Cat. No.: B1378633
CAS No.: 152535-13-2
M. Wt: 218.65 g/mol
InChI Key: IGTRQMOEEGQYCB-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-fluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C9H12ClFN2O and its molecular weight is 218.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Radiolabeling of Peptides and Proteins

N-(2-aminoethyl)-2-fluorobenzamide hydrochloride, as part of the compound [(18)F]FBEM (N-maleoylethyl-4-[(18)F]fluorobenzamide), is used in automated radiochemical synthesis. This compound serves as a prosthetic group for radiolabeling the free sulfhydryl groups of peptides and proteins. It's a significant advancement in the field of bioconjugation for PET (Positron Emission Tomography) imaging, facilitating the investigation of physiological processes at the molecular level (Kiesewetter et al., 2011).

PET Imaging of Breast Cancer

N-(N-Benzylpiperidin-4-yl)-2-[(18)F]fluorobenzamide, a derivative of this compound, shows promise as a potential ligand for PET imaging of sigma receptors, with significant implications for the detection of breast cancer. Its high uptake in tumors and the observed ratio of tumor to muscle and blood suggest its potential utility in clinical imaging and cancer diagnosis (Shiue et al., 2000).

Fluorescent Aminonaphthalic Anhydrides Synthesis

N-Fluorobenzamide, related to this compound, is utilized in a formal [4+2] cycloaddition reaction with maleic anhydride. This process leads to the production of fluorescent 1-amino-2,3-naphthalic anhydrides, indicating its potential utility in the field of material science, particularly in the development of new fluorescent materials (Lu et al., 2022).

Amide-Directed Fluorination

In a groundbreaking study, N-fluoro-2-methylbenzamides, akin to this compound, were used in an iron-catalyzed, amide-directed fluorination process. This method efficiently mediates the fluorination of benzylic, allylic, and unactivated C-H bonds, showcasing a broad substrate scope and functional group tolerance. This approach marks a significant advancement in the field of organic synthesis, particularly in the synthesis of fluorinated organic compounds (Groendyke et al., 2016).

Properties

IUPAC Name

N-(2-aminoethyl)-2-fluorobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.ClH/c10-8-4-2-1-3-7(8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTRQMOEEGQYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.